![molecular formula C15H23NO2 B6340188 Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate CAS No. 1221341-39-4](/img/structure/B6340188.png)
Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate: has been explored in medicinal chemistry for the synthesis of potential therapeutic agents. Its structure is conducive to modifications that can lead to the development of new drugs with improved efficacy and reduced side effects .
Organic Synthesis: Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be used to construct complex molecules, including natural products and novel polymers with unique properties, which have applications ranging from materials science to pharmaceuticals .
Biochemistry: Enzyme Inhibition Studies
Researchers utilize Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate in biochemistry for enzyme inhibition studies. By altering the enzyme activity, scientists can better understand metabolic pathways and potentially develop inhibitors that can serve as drugs .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound can be used as a standard in chromatography to help identify and quantify similar compounds in complex mixtures, which is crucial for quality control in various industries .
Neurochemistry: Neurotransmitter Receptor Modulation
The structure of Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate suggests potential for modulating neurotransmitter receptors, which could be beneficial in the study of neurological disorders and the development of treatments .
Material Science: Precursor for Advanced Materials
properties
IUPAC Name |
methyl 2-methyl-3-(4-phenylbutan-2-ylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(15(17)18-3)11-16-13(2)9-10-14-7-5-4-6-8-14/h4-8,12-13,16H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHOGIOVSJMKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)
![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)
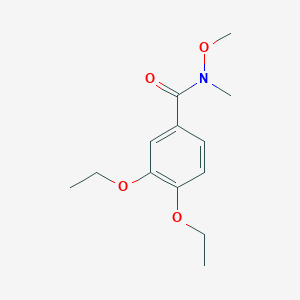
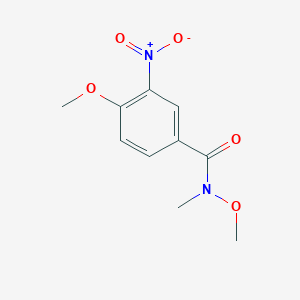

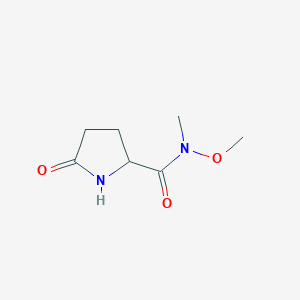
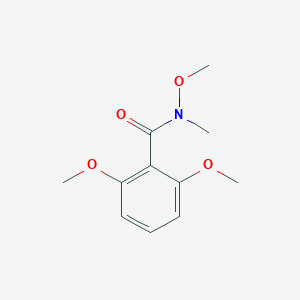
![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)
![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)
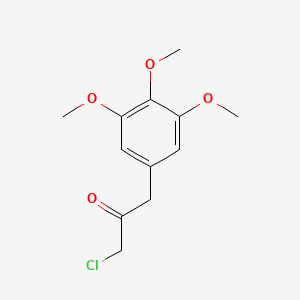
![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)
![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)
![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)